4-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Description
4-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a fluorinated benzamide derivative featuring a 1,3-thiazole core substituted at the 4-position with a 4-fluorophenyl group. This compound belongs to a class of small molecules designed for targeted therapeutic applications, leveraging fluorine’s electronegativity to enhance binding affinity and metabolic stability. Its structure combines a benzamide moiety linked to a thiazole ring, a scaffold frequently explored in medicinal chemistry due to its versatility in interacting with biological targets such as receptors and enzymes .
Properties
IUPAC Name |
4-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2OS/c17-12-5-1-10(2-6-12)14-9-22-16(19-14)20-15(21)11-3-7-13(18)8-4-11/h1-9H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDSOHYNCNSWJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of 4-fluoroaniline with carbon disulfide and an appropriate halogenating agent, such as bromine or chlorine, under basic conditions.
Coupling with Benzamide: The synthesized thiazole derivative is then coupled with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The fluorine atoms on the benzamide and thiazole rings can be substituted with other nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Alcohol derivatives
Substitution: Various substituted benzamide and thiazole derivatives
Scientific Research Applications
4-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| 4-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide | 367.39 | 3.2 | 1 | 4 |
| 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide | 439.51 | 3.8 | 2 | 7 |
| 4-(Diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide | 433.52 | 2.5 | 1 | 6 |
Biological Activity
4-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound notable for its potential biological activities. Its structure includes a benzamide moiety and a thiazole ring, both of which contribute to its unique chemical properties and biological interactions. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H9F2N2OS
- IUPAC Name : 4-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
- CAS Number : 123084-37-7
The presence of fluorine atoms in both the benzamide and thiazole rings enhances the compound's stability and lipophilicity, which is critical for its interaction with biological targets.
The biological activity of 4-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide primarily involves its interaction with specific enzymes or receptors. The fluorine atoms enhance binding affinity and selectivity, allowing the compound to modulate enzyme activity or receptor signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced cellular proliferation in cancer cells.
- Receptor Modulation : It can interact with receptors to alter signaling cascades, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have shown that compounds containing thiazole moieties often display significant anticancer properties. For instance, the compound has been evaluated for its efficacy against several cancer cell lines, including breast cancer and lymphoma cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory potential. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.
Case Studies
- Antitumor Efficacy : A study investigated the effects of 4-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
- Inflammatory Response Modulation : In a model of acute inflammation, the compound was administered to assess its impact on cytokine levels. Findings revealed a marked reduction in TNF-alpha and IL-6 levels compared to control groups.
Comparative Analysis
To understand the uniqueness of 4-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-bromo-N-(4-fluorophenyl)benzamide | Structure | Moderate anticancer activity |
| 4-chloro-N-(4-fluorophenyl)benzamide | Structure | Anti-inflammatory effects |
| 4-methyl-N-(4-fluorophenyl)benzamide | Structure | Limited biological activity |
The dual fluorination in 4-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide enhances its reactivity and biological interactions compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
